molecular formula C12H13NO B6231119 4-(propan-2-yl)-1,2-dihydroquinolin-2-one CAS No. 328956-40-7

4-(propan-2-yl)-1,2-dihydroquinolin-2-one

Cat. No. B6231119
CAS RN: 328956-40-7
M. Wt: 187.2
InChI Key:
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Description

4-(propan-2-yl)-1,2-dihydroquinolin-2-one, also known as 2-propyl-1,2-dihydroquinolin-2-one, is a quinoline-based compound that has recently received attention in the scientific community due to its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

4-(propan-2-yl)-1,2-dihydroquinolin-2-one has been studied for its potential applications in various scientific research fields. In particular, this compound has been studied for its potential use as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). Inhibition of PDE4 has been shown to have anti-inflammatory and anti-allergic effects, which makes this compound a potential therapeutic target for the treatment of various inflammatory and allergic diseases. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the brain. Inhibition of AChE has been shown to have neuroprotective effects, making this compound a potential therapeutic target for the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-1,2-dihydroquinolin-2-one is not fully understood. However, it is thought to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE4) by binding to the enzyme’s active site, thus blocking the enzyme's activity. Inhibition of PDE4 has been shown to have anti-inflammatory and anti-allergic effects, which makes this compound a potential therapeutic target for the treatment of various inflammatory and allergic diseases. Additionally, this compound is thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE) by binding to the enzyme’s active site, thus blocking the enzyme's activity. Inhibition of AChE has been shown to have neuroprotective effects, making this compound a potential therapeutic target for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(propan-2-yl)-1,2-dihydroquinolin-2-one are not fully understood. However, it is thought to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory and allergic responses. Inhibition of PDE4 has been shown to have anti-inflammatory and anti-allergic effects, which makes this compound a potential therapeutic target for the treatment of various inflammatory and allergic diseases. Additionally, this compound is thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the brain. Inhibition of AChE has been shown to have neuroprotective effects, making this compound a potential therapeutic target for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 4-(propan-2-yl)-1,2-dihydroquinolin-2-one in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively inexpensive, making it a cost-effective choice for laboratory experiments. Additionally, this compound is relatively stable and has a low toxicity profile, making it a safe choice for laboratory experiments. However, this compound is not water-soluble and requires the use of organic solvents for its preparation. Additionally, the synthesis of this compound is not straightforward and requires the use of multiple steps and reagents.

Future Directions

There are several potential future directions for the study of 4-(propan-2-yl)-1,2-dihydroquinolin-2-one. One potential direction is to further investigate the biochemical and physiological effects of this compound, in particular its effects on inflammatory and allergic responses and its potential as a therapeutic target for the treatment of various diseases. Additionally, further research could be conducted into the synthesis of this compound, in order to develop more efficient and cost-effective methods of synthesis. Finally, further research could be conducted into the potential applications of this compound, in particular its potential use in drug development.

Synthesis Methods

The most common method for synthesizing 4-(propan-2-yl)-1,2-dihydroquinolin-2-one is through the reaction of 1-chloro-2-methyl-3-nitro-4-propyl-2-thiophene and 2-chloro-1,2-dihydroquinolin-2-one in the presence of a catalytic amount of sodium hydroxide in ethanol. This reaction yields 4-(propan-2-yl)-1,2-dihydroquinolin-2-one in a high yield of over 95%. Other methods of synthesis have been reported, such as the reaction of 1-chloro-2-methyl-3-nitro-4-propyl-2-thiophene with 2-chloro-1,2-dihydroquinolin-2-one in the presence of potassium hydroxide in ethanol, or the reaction of 1-chloro-2-methyl-3-nitro-4-propyl-2-thiophene with 2-chloro-1,2-dihydroquinolin-2-one in the presence of zinc chloride in ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(propan-2-yl)-1,2-dihydroquinolin-2-one involves the condensation of 2-aminoacetophenone with isobutyraldehyde followed by cyclization to form the desired product.", "Starting Materials": [ "2-aminoacetophenone", "isobutyraldehyde", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminoacetophenone (1.0 g, 7.2 mmol) in ethanol (10 mL) and add isobutyraldehyde (1.2 g, 14.4 mmol) dropwise with stirring.", "Step 2: Add sodium hydroxide (0.5 g, 12.5 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 4-(propan-2-yl)-1,2-dihydroquinolin-2-one as a yellow solid (yield: 70%)." ] }

CAS RN

328956-40-7

Product Name

4-(propan-2-yl)-1,2-dihydroquinolin-2-one

Molecular Formula

C12H13NO

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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